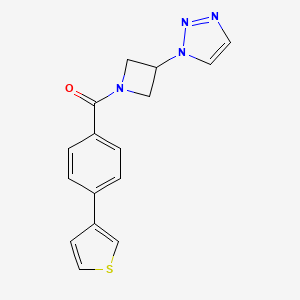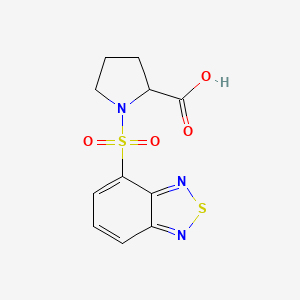
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various methods. One such method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole compounds is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds are diverse. They have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The loss of hydrogen bond donor/acceptor group at triazole substituted aryl group makes the molecule less active .Aplicaciones Científicas De Investigación
Antibacterial Activity
The derivatives of 1, 3-diazole, a similar structure to the compound , have been reported to show antibacterial activity . This suggests that our compound could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Similar to its antibacterial properties, 1, 3-diazole derivatives have also demonstrated antimycobacterial activity . This indicates a potential application in treating mycobacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of 1, 3-diazole derivatives suggest that our compound could be used in the development of anti-inflammatory drugs .
Antitumor Activity
1, 3-diazole derivatives have shown antitumor activity . This suggests that our compound could potentially be used in cancer treatment.
Antidiabetic Activity
The antidiabetic properties of 1, 3-diazole derivatives indicate a potential application in the treatment of diabetes .
Antiviral Activity
1, 3-diazole derivatives have demonstrated antiviral activity , suggesting that our compound could potentially be used in the development of antiviral drugs.
Antioxidant Activity
The antioxidant properties of 1, 3-diazole derivatives suggest a potential application in the prevention of diseases caused by oxidative stress .
Anti-amoebic and Antihelmintic Activities
1, 3-diazole derivatives have shown anti-amoebic and antihelmintic activities , indicating potential applications in the treatment of amoebic and helminthic infections.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-triazole compounds is often related to their ability to inhibit certain enzymes. For instance, some 1H-1,2,3-triazole analogs have shown moderate inhibition potential against carbonic anhydrase-II enzyme . The compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .
Propiedades
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-7-6-17-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFMSSFFXMWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)
![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)



![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578058.png)
![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2578059.png)
![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)

![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)